Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 478080-01-2
VCID: VC8120448
InChI: InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Molecular Formula: C14H13NO3S
Molecular Weight: 275.32 g/mol

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate

CAS No.: 478080-01-2

Cat. No.: VC8120448

Molecular Formula: C14H13NO3S

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate - 478080-01-2

Specification

CAS No. 478080-01-2
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
IUPAC Name methyl 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylate
Standard InChI InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Standard InChI Key XXUKRIGBSDYHFL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate consists of a thiophene ring substituted at the 2-position with a methyl ester group (COOCH3-\text{COOCH}_3) and at the 3-position with a 4-methylbenzamido group (NHCOC6H4CH3-\text{NHCOC}_6\text{H}_4\text{CH}_3). The thiophene core contributes aromaticity and electron-rich characteristics, while the 4-methylbenzoyl moiety introduces steric bulk and hydrophobic interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number478080-01-2
Molecular FormulaC14H13NO3S\text{C}_{14}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight275.32 g/mol
InChI KeyXXUKRIGBSDYHFL-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC

Spectral Characterization

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The ester carbonyl group typically appears at ~1700 cm1^{-1} in IR spectra, while the amide carbonyl resonates near 1680 cm1^{-1} . 1H^1\text{H} NMR signals for the methyl ester (δ\delta ~3.8 ppm) and aromatic protons (δ\delta 7.2–8.1 ppm) align with its substitution pattern .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate involves multi-step functionalization of the thiophene ring. A plausible pathway, inferred from analogous thiophene derivatives , includes:

  • Cyclocondensation: Formation of the thiophene core via cyclization of ketone precursors.

  • Amidation: Introduction of the 4-methylbenzoyl group using 4-methylbenzoyl chloride or activated esters.

  • Esterification: Methylation of the carboxylic acid intermediate to yield the final ester .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationFeCl3_3, cyanuric chloride, DMF, 70–90°C96.5%
Amidation4-Methylbenzoyl chloride, base, room temp~85%*
EsterificationMethanol, H2_2SO4_4, reflux~90%*
*Estimated based on analogous reactions.

Challenges and Yield Optimization

Key challenges include regioselective amidation and minimizing side reactions during esterification. The use of Lewis acids like FeCl3_3 and controlled stoichiometry improves selectivity. Solvent choice (e.g., DMF for polar intermediates) enhances solubility and reaction efficiency .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water due to its hydrophobic benzoyl group but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide . Stability studies indicate decomposition above 200°C, with the ester group prone to hydrolysis under acidic or basic conditions .

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.1 eV, suggesting potential utility in optoelectronic materials . The electron-withdrawing ester and amide groups polarize the thiophene ring, enhancing its reactivity in electrophilic substitutions .

Applications and Research Directions

Pharmaceutical Intermediate

The compound’s structure aligns with bioactive thiophene derivatives disclosed in patent WO2019154953A1, which describes non-fused thiophenes as kinase inhibitors . Its amide linkage and aromatic groups may facilitate binding to enzymatic active sites, though specific biological data remain unexplored .

Materials Science

The conjugated thiophene system suggests applicability in organic semiconductors or photovoltaic devices. Functionalization at the 3-position could tune charge transport properties .

ApplicationSupporting EvidenceSource
Kinase inhibitorsStructural analogy to patented compounds
Organic electronicsDFT-predicted electronic properties

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